molecular formula C26H26N4O4S B11368376 N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Cat. No.: B11368376
M. Wt: 490.6 g/mol
InChI Key: GFWBEPBYLUUGCU-UHFFFAOYSA-N
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Description

N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a complex organic compound that features a combination of sulfamoyl, phenyl, and oxadiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the sulfamoyl intermediate: This step involves the reaction of 2,5-dimethylphenylamine with chlorosulfonic acid to form the corresponding sulfamoyl chloride, which is then reacted with 4-aminophenyl to yield the sulfamoyl intermediate.

    Oxadiazole ring formation: The next step involves the cyclization of a hydrazide derivative with a carboxylic acid derivative to form the 1,2,4-oxadiazole ring.

    Coupling reaction: Finally, the sulfamoyl intermediate is coupled with the oxadiazole derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which can confer unique biological and chemical properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C26H26N4O4S

Molecular Weight

490.6 g/mol

IUPAC Name

N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

InChI

InChI=1S/C26H26N4O4S/c1-18-11-12-19(2)23(17-18)30-35(32,33)22-15-13-21(14-16-22)27-24(31)9-6-10-25-28-26(29-34-25)20-7-4-3-5-8-20/h3-5,7-8,11-17,30H,6,9-10H2,1-2H3,(H,27,31)

InChI Key

GFWBEPBYLUUGCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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